molecular formula C14H13ClO4S B14848370 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride

Cat. No.: B14848370
M. Wt: 312.8 g/mol
InChI Key: RZFILKDDIXNHCG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-(benzyloxy)-5-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Electrophiles: Nitronium ion (NO2+), halogens (Cl2, Br2), acyl chlorides (RCOCl)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Aldehydes and Carboxylic Acids: Formed by oxidation of benzyloxy and methoxy groups

Scientific Research Applications

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of sulfonamide-based drugs and other bioactive compounds.

    Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and biological applications to modify or label target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-methoxybenzenesulfonyl chloride
  • 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
  • 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride

Uniqueness

3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific reactivity and properties. The combination of these functional groups allows for selective reactions and modifications that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C14H13ClO4S

Molecular Weight

312.8 g/mol

IUPAC Name

3-methoxy-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C14H13ClO4S/c1-18-12-7-13(9-14(8-12)20(15,16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

RZFILKDDIXNHCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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